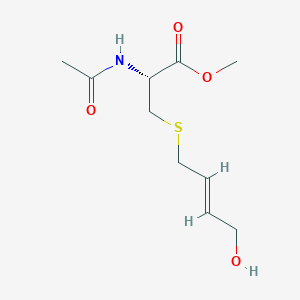![molecular formula [Co(NH3)4(CO3)]NO3.H2O B1148917 Cobalt carbonatotetraamine nitrate CAS No. 15040-52-5](/img/new.no-structure.jpg)
Cobalt carbonatotetraamine nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt carbonatotetraamine nitrate is a coordination compound with the chemical formula [Co(NH3)4CO3]NO3. This compound features a cobalt(III) ion coordinated by four ammine ligands and a chelating carbonate group, with a nitrate anion balancing the charge. It is known for its vibrant color and stability, making it a subject of interest in various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cobalt carbonatotetraamine nitrate typically involves the reaction of cobalt(II) nitrate hexahydrate with aqueous ammonia, followed by the addition of ammonium carbonate and dilute hydrogen peroxide. The reaction proceeds as follows:
- Dissolve cobalt(II) nitrate hexahydrate in aqueous ammonia.
- Add ammonium carbonate to the solution.
- Introduce dilute hydrogen peroxide to oxidize cobalt(II) to cobalt(III).
The resulting solution is then allowed to crystallize, yielding this compound .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, industrial production would follow similar steps with scaled-up quantities and controlled conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt carbonatotetraamine nitrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can be reduced to cobalt(II) under specific conditions, and vice versa.
Substitution Reactions: The ammine ligands can be substituted by other ligands, such as water or other amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used to oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents like sodium borohydride can reduce cobalt(III) to cobalt(II).
Substitution: Ligand exchange reactions can be facilitated by varying the pH or using specific coordinating solvents.
Major Products Formed:
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Cobalt carbonatotetraamine nitrate has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as a precursor for cobalt-based drugs.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
Mécanisme D'action
The mechanism of action of cobalt carbonatotetraamine nitrate involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt(III) center can interact with different molecular targets, facilitating electron transfer and catalytic processes. The pathways involved include ligand exchange and redox cycling, which are crucial for its applications in catalysis and potential therapeutic uses.
Comparaison Avec Des Composés Similaires
Cobalt hexammine nitrate: Co(NH3)63
Cobalt carbonatotetraamine sulfate: [Co(NH3)4CO3]2SO4
Cobalt tetraammine dichloride: [Co(NH3)4Cl2]Cl
Uniqueness: Cobalt carbonatotetraamine nitrate is unique due to its specific coordination environment, featuring a chelating carbonate group and four ammine ligands. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
15040-52-5 |
|---|---|
Formule moléculaire |
[Co(NH3)4(CO3)]NO3.H2O |
Poids moléculaire |
267.08 |
Synonymes |
Cobalt carbonatotetraamine nitrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)


![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)

